N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic compound with potential pharmacological applications. The compound has gained attention in medicinal chemistry due to its structural features and the biological activities associated with its derivatives. The molecular formula for this compound is C26H35ClN2O4, and it is classified primarily as a pharmaceutical agent.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and LGC Standards, which provide it in different formats for research purposes. Its synthesis and characterization are often documented in scientific literature focusing on organic synthesis and pharmacology.
The compound falls under the category of benzamide derivatives, which are known for their diverse biological activities. It is also classified as a potential drug candidate due to its structural similarity to other biologically active compounds.
The synthesis of N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride typically involves several steps:
The molecular structure of N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride can be represented using various notations:
CCN(CC)CCOc1ccc(cc1)C(=O)Nc2cc(c(c(c2OC)OC)OC)C(=O)N
InChI=1S/C26H35ClN2O4/c1-3-27(4-2)19-20-29-25-17-15-24(16-18-25)26(28,23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,28H,3-4,19-21H2,1-2H3
The molecular weight is approximately 465.03 g/mol. The compound's structure features multiple methoxy groups that contribute to its lipophilicity and potential bioactivity.
The compound can participate in various chemical reactions typical of amides:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or side reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for monitoring reaction progress and product purity.
The mechanism of action for N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride is not fully elucidated but may involve:
Data from pharmacological studies suggest that compounds with similar structures exhibit significant activity against various biological targets.
N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride has several potential applications:
CAS No.: 69-43-2
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.: 1276186-19-6
CAS No.: 67619-92-5